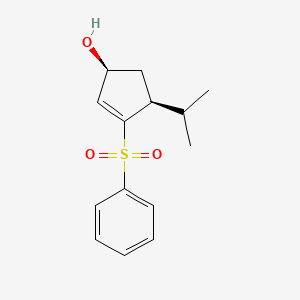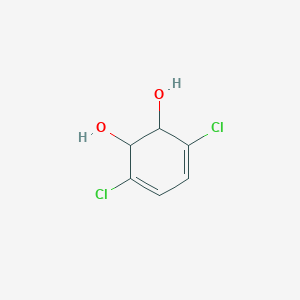
3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- is a chemical compound with the molecular formula C6H6Cl2O2 It is a derivative of cyclohexadiene, featuring two hydroxyl groups and two chlorine atoms
Méthodes De Préparation
The synthesis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- can be achieved through several methods. One common approach involves the chlorination of 3,5-cyclohexadiene-1,2-diol. This reaction typically requires the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the desired positions .
Industrial production methods often involve the microbial synthesis of cis-3,5-cyclohexadiene-1,2-diol from aromatic compounds using the enzyme dioxygenase. This biocatalytic process is environmentally friendly and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and chlorine groups allow it to participate in various chemical reactions, including hydrogen bonding and halogen bonding. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparaison Avec Des Composés Similaires
3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- can be compared with other similar compounds, such as:
3,5-Cyclohexadiene-1,2-diol, 3,5-dichloro-: This compound has chlorine atoms at different positions, which can lead to different chemical properties and reactivity.
3,5-Cyclohexadiene-1,2-diol, 3,6-dibromo-:
cis-3,5-Cyclohexadiene-1,2-diol: This compound lacks the chlorine atoms, making it less reactive in certain substitution reactions but still valuable for studying basic chemical properties.
The unique combination of hydroxyl and chlorine groups in 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- makes it distinct from these similar compounds and highlights its potential for various applications.
Propriétés
Numéro CAS |
185195-45-3 |
|---|---|
Formule moléculaire |
C6H6Cl2O2 |
Poids moléculaire |
181.01 g/mol |
Nom IUPAC |
3,6-dichlorocyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C6H6Cl2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,5-6,9-10H |
Clé InChI |
NPONHQROCKGAME-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(C(C(=C1)Cl)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


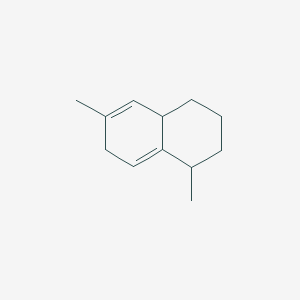
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12564111.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)

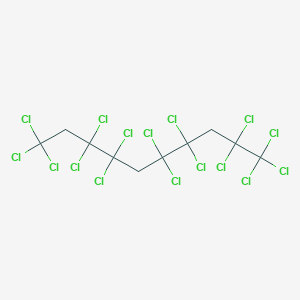
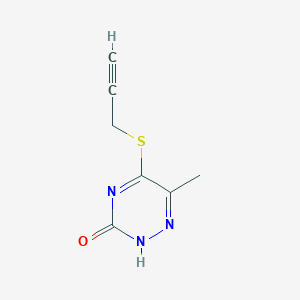
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)


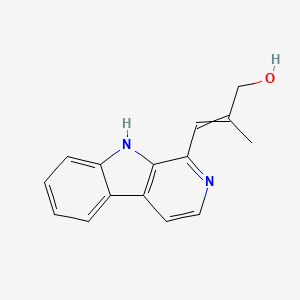
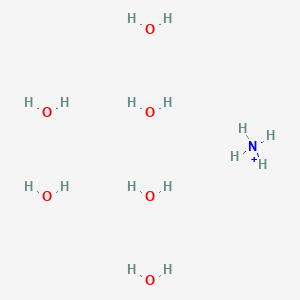

![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)
